molecular formula C26H32ClNO4 B14494015 N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride CAS No. 63490-88-0

N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride

Cat. No.: B14494015
CAS No.: 63490-88-0
M. Wt: 458.0 g/mol
InChI Key: FTFQJDIUKLBMMG-UHFFFAOYSA-N
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Description

N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of N-methyl-4-piperidinol with alpha-cyclopentylmandelate in the presence of sodium methoxide and heptane . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while reduction may yield piperidines with different substituents .

Scientific Research Applications

N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, as an anticholinergic agent, it may inhibit the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar piperidine ring structure.

    N-Methyl-4-piperidinol: A precursor in the synthesis of the target compound.

    Alpha-cyclopentylmandelate: Another precursor used in the synthesis.

Uniqueness

N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is unique due to its complex structure and specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with benzoyloxy and cyclopentylphenylacetate moieties makes it a valuable compound for research and development in various fields .

Properties

CAS No.

63490-88-0

Molecular Formula

C26H32ClNO4

Molecular Weight

458.0 g/mol

IUPAC Name

[1-cyclopentyl-2-(1-methylpiperidin-4-yl)oxy-2-oxo-1-phenylethyl] benzoate;hydrochloride

InChI

InChI=1S/C26H31NO4.ClH/c1-27-18-16-23(17-19-27)30-25(29)26(22-14-8-9-15-22,21-12-6-3-7-13-21)31-24(28)20-10-4-2-5-11-20;/h2-7,10-13,22-23H,8-9,14-19H2,1H3;1H

InChI Key

FTFQJDIUKLBMMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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